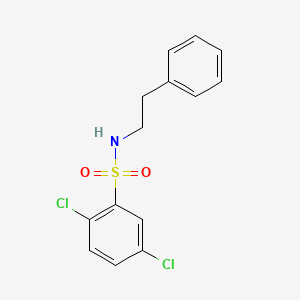

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide

Description

Historical Context and Therapeutic Significance of the Sulfonamide Scaffold

The story of sulfonamides began in the early 20th century, marking a pivotal moment in the fight against infectious diseases. The first commercially available sulfonamide antibacterial, Prontosil, was discovered in the 1930s. This breakthrough ushered in the era of chemotherapy and demonstrated for the first time that systemic bacterial infections could be effectively treated with synthetic compounds.

The therapeutic significance of the sulfonamide scaffold cannot be overstated. Before the advent of penicillin, sulfa drugs were the primary weapon against a wide array of bacterial pathogens, dramatically reducing mortality rates from infections like pneumonia and meningitis. Their mechanism of action, which involves the inhibition of folic acid synthesis in bacteria, was a groundbreaking discovery that paved the way for the development of other antimetabolite drugs. The introduction of sulfonamides into clinical practice is widely regarded as one of the most important advances in medical history.

Overview of Benzenesulfonamide (B165840) Derivatives as Bioactive Molecules

Building upon the success of the early antibacterial sulfonamides, medicinal chemists began to explore the vast chemical space offered by the benzenesulfonamide scaffold. By modifying the substituents on the benzene (B151609) ring and the sulfonamide nitrogen, a diverse range of compounds with a wide spectrum of biological activities has been developed.

Benzenesulfonamide derivatives have demonstrated remarkable versatility, leading to their use in treating a multitude of conditions beyond bacterial infections. This class of compounds has yielded drugs with various therapeutic applications, as highlighted in the table below.

| Therapeutic Area | Examples of Bioactivity |

| Diuretics | Inhibition of carbonic anhydrase in the kidneys, leading to increased urine output and treatment of edema and hypertension. |

| Anticonvulsants | Modulation of ion channels in the central nervous system to control seizures. |

| Anticancer Agents | Inhibition of carbonic anhydrase isoforms (e.g., CA IX and XII) that are overexpressed in certain tumors, contributing to an anti-proliferative effect. mdpi.comnih.gov |

| Anti-inflammatory Drugs | Inhibition of enzymes involved in the inflammatory cascade. |

| Antiviral Agents | Interference with viral replication processes. |

| Hypoglycemic Agents | Stimulation of insulin (B600854) release from the pancreas for the management of type 2 diabetes. |

The ability of the benzenesulfonamide scaffold to interact with a variety of biological targets, including enzymes and receptors, has made it a privileged structure in drug discovery. Its synthetic tractability allows for the systematic modification of its structure to optimize potency, selectivity, and pharmacokinetic properties.

Research Rationale for Investigating 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide and its Analogues

While the broader class of benzenesulfonamides is well-studied, specific research rationale for investigating the compound This compound is not extensively documented in publicly available scientific literature. However, a rationale for its synthesis and potential investigation can be inferred based on the known activities of its structural components and related analogues.

The rationale for investigating this specific molecule and its analogues likely stems from a structure-activity relationship (SAR) approach, a common strategy in drug discovery. This involves systematically modifying a known bioactive scaffold to explore how chemical changes affect its biological activity. In this context, the investigation of this compound could be driven by the following hypotheses:

Exploring the Impact of Dichloro Substitution: The presence of two chlorine atoms on the benzene ring is a common feature in many bioactive compounds. Halogen atoms can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The 2,5-dichloro substitution pattern provides a specific electronic and steric profile that could be advantageous for a particular therapeutic target.

Investigating the N-(2-phenylethyl) Moiety: The phenylethyl group attached to the sulfonamide nitrogen introduces a flexible, hydrophobic component. This group can explore different binding pockets within a target protein and potentially engage in favorable pi-stacking or hydrophobic interactions. The length and flexibility of the ethyl linker are also key parameters that can be varied to optimize binding affinity.

While specific studies on the biological activity of this compound are not readily found, the general principles of medicinal chemistry suggest that its synthesis and evaluation would be a logical step in the broader effort to discover new therapeutic agents based on the versatile benzenesulfonamide scaffold.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO2S/c15-12-6-7-13(16)14(10-12)20(18,19)17-9-8-11-4-2-1-3-5-11/h1-7,10,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUDOHDPVJHTLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization and Conformational Analysis of 2,5 Dichloro N 2 Phenylethyl Benzenesulfonamide

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure of organic compounds. For a molecule like 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide, a combination of NMR, IR, and MS would be employed for a comprehensive analysis.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include:

N-H Stretch: A peak in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

S=O Stretches: Two strong absorption bands, typically around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric), are characteristic of the sulfonyl group (SO₂).

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches would be observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

C-Cl Stretch: Vibrations corresponding to the carbon-chlorine bonds would be expected in the fingerprint region, typically below 800 cm⁻¹.

A representative table of expected IR frequencies is provided below.

| Functional Group | Expected Vibrational Frequency (cm⁻¹) |

| N-H Stretch | 3200-3400 |

| Asymmetric SO₂ Stretch | ~1350 |

| Symmetric SO₂ Stretch | ~1160 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

Mass Spectrometry (EI-MS, UPLC-MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

Molecular Weight: The molecular formula of this compound is C₁₄H₁₃Cl₂NO₂S, giving a molecular weight of approximately 346.23 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Fragmentation Analysis: In electron ionization mass spectrometry (EI-MS), the molecule would be expected to fragment in predictable ways. Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the C-S bond. The presence of two chlorine atoms would result in characteristic isotopic patterns for chlorine-containing fragments.

Crystallographic Analysis

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure for this compound has been reported, studies on analogous compounds offer valuable comparative data.

X-ray Diffraction Studies of this compound and Analogues

X-ray diffraction studies on similar molecules, such as N-(2,5-Dichlorophenyl)benzenesulfonamide and 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide, have been published. nih.govresearchgate.net These studies reveal detailed information about bond lengths, bond angles, and intermolecular interactions. For instance, the crystal structure of N-(2,5-Dichlorophenyl)benzenesulfonamide shows that the molecule is bent at the sulfur atom. nih.govresearchgate.net

Investigation of Molecular Conformation, Torsion Angles, and Dihedral Angles

The conformation of sulfonamides is of significant interest. In related structures, the geometry around the sulfur atom is typically a distorted tetrahedron. The relative orientation of the two aromatic rings is described by the dihedral angle between their planes. For example, in N-(2,5-Dichlorophenyl)benzenesulfonamide, the dihedral angle between the two aromatic rings is 73.3(1)°. nih.govresearchgate.net

The flexibility of the molecule is often described by key torsion angles. A critical torsion angle in these types of molecules is the C-S-N-C angle, which defines the conformation around the sulfonamide linkage. In N-(2,5-Dichlorophenyl)benzenesulfonamide, this torsion angle is 66.4(2)°. nih.govresearchgate.net For this compound, the additional flexibility of the ethyl linker would lead to more complex conformational possibilities.

Below is a table summarizing key crystallographic parameters for an analogous compound, which can serve as a reference for what might be expected for the title compound.

| Compound | Dihedral Angle (Rings) | C-S-N-C Torsion Angle | Reference |

| N-(2,5-Dichlorophenyl)benzenesulfonamide | 73.3(1)° | 66.4(2)° | nih.govresearchgate.net |

Analysis of Intra- and Intermolecular Hydrogen Bonding and Crystal Packing

The precise crystal structure and the specifics of the hydrogen bonding network for this compound have not been detailed in published crystallographic studies. However, by examining the structural data of closely related benzenesulfonamide (B165840) derivatives, a probable model of its solid-state behavior, including intra- and intermolecular interactions and crystal packing, can be inferred.

Intramolecular hydrogen bonds are a possibility in structures where suitable donor and acceptor atoms are in proximity. In the case of this compound, an intramolecular N-H···O bond could potentially form between the sulfonamide proton and one of the sulfonyl oxygen atoms, leading to the formation of a stable six-membered ring. This type of interaction is observed in other sulfonamides, such as N-(2-Acetylphenyl)benzenesulfonamide, which features a six-membered ring with an S(6) graph-set motif. nih.gov

In the solid state, benzenesulfonamide derivatives typically exhibit a robust network of intermolecular hydrogen bonds, which play a crucial role in the formation of the crystal lattice. The primary interaction is expected to be the N-H···O hydrogen bond between the sulfonamide group of one molecule and a sulfonyl oxygen of a neighboring molecule. These interactions can lead to the formation of various supramolecular structures, such as chains or dimers.

For example, in the crystal structure of 4-Methyl-N-[(S)-1-phenylethyl]benzenesulfonamide, N-H···O hydrogen bonds link the molecules into chains. nih.govresearchgate.net A similar pattern of chain formation is a strong possibility for this compound. The specific parameters of these hydrogen bonds, including donor-hydrogen, hydrogen-acceptor, and donor-acceptor distances, as well as the bond angle, would be comparable to those observed in related structures.

The table below presents typical hydrogen bond geometries found in analogous sulfonamide crystal structures, which can serve as a predictive model for this compound.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N—H···O | ~ 0.86 | ~ 2.1 - 2.3 | ~ 2.9 - 3.1 | ~ 160 - 170 |

Data are generalized from related sulfonamide structures.

Beyond the dominant N-H···O interactions, weaker intermolecular forces are also expected to influence the crystal packing. These can include C-H···O and C-H···π interactions. The aromatic rings of the 2,5-dichlorobenzenesulfonamide (B1582122) and the phenylethyl moieties provide opportunities for π-π stacking interactions, which are common in the crystal structures of aromatic sulfonamides and contribute significantly to the stability of the crystal lattice. nih.govresearchgate.net The presence of two chlorine atoms on one of the phenyl rings will likely influence the nature of these stacking interactions due to electrostatic effects.

Computational and in Silico Investigations of 2,5 Dichloro N 2 Phenylethyl Benzenesulfonamide

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and the nature of the interactions.

Binding Affinity Analysis with Enzymes and Receptors

Docking studies of benzenesulfonamide (B165840) derivatives against other targets, such as acetylcholinesterase, butyrylcholinesterase, and various cancer-related proteins, have also been reported, showing a broad range of potential biological activities for this class of compounds. nih.govnih.gov It is plausible that 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide could also exhibit affinity for a variety of enzymes and receptors, which could be explored through systematic docking screens.

Table 1: Representative Binding Affinities of Benzenesulfonamide Derivatives with Various Enzymes

| Derivative Class | Target Enzyme | Reported Binding Affinity (Docking Score/IC50/Ki) |

| Diarylpyrazole-benzenesulfonamides | Carbonic Anhydrase | High (QSAR model Q² = 0.933) nih.gov |

| Phthalimidobenzenesulfonamides | Acetylcholinesterase | IC50 = 1.35 μM (for most active compound) nih.gov |

| Isatin N-phenylacetamide based sulphonamides | Carbonic Anhydrase II | Ki = 5.87 nM (for most active compound) nih.gov |

| Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamides | Breast Cancer Receptor (4PYP) | High binding affinity reported nih.gov |

Note: This table presents data for structurally related compounds to illustrate the potential binding affinities of benzenesulfonamide derivatives and is not direct data for this compound.

Identification of Key Interacting Residues and Proposed Binding Modes

The binding mode of benzenesulfonamides to carbonic anhydrases is well-characterized. The sulfonamide group (-SO2NH-) coordinates to the zinc ion in the enzyme's active site, a crucial interaction for inhibition. nih.govnih.gov The benzene (B151609) ring and its substituents then orient themselves within the active site cavity, forming interactions with various amino acid residues.

For this compound, it is anticipated that the sulfonamide moiety would similarly anchor the molecule to the zinc ion of a target metalloenzyme. The dichlorinated benzene ring would likely engage in hydrophobic and halogen bonding interactions with nonpolar residues in the active site. nih.gov The flexible N-(2-phenylethyl) tail could adopt multiple conformations to fit into hydrophobic pockets or form interactions with residues at the periphery of the active site. researchgate.net Key interacting residues in CAs often include valine, leucine, and phenylalanine, which line the hydrophobic part of the active site. nih.gov Specific threonine and histidine residues are also frequently involved in hydrogen bonding. Molecular docking simulations would be instrumental in proposing the precise binding mode and identifying the specific amino acid residues that form key interactions with this compound.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, untested compounds.

Development of Predictive Models for Biological Activity of Benzenesulfonamide Derivatives

Numerous QSAR studies have been successfully conducted on various series of benzenesulfonamide derivatives to develop predictive models for their biological activities, including carbonic anhydrase inhibition, anticancer activity, and herbicidal effects. nih.govnih.govnih.gov These studies typically involve calculating a range of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a model that correlates these descriptors with the observed biological activity. biorxiv.org

For a series of compounds including this compound, a QSAR model could be developed to predict its activity against a specific target. This would involve synthesizing and testing a library of related analogs with variations in the substitution pattern on both the benzenesulfonamide and the phenylethyl moieties. The resulting model could then guide the design of more potent and selective compounds. The statistical validity of such models is typically assessed using parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.govnih.gov

Influence of Molecular Descriptors on Compound Efficacy

QSAR models reveal which molecular properties, or descriptors, are most influential in determining the biological activity of a compound. rsc.org For benzenesulfonamide derivatives, common descriptors that have been found to be important include:

Topological descriptors: These describe the connectivity and shape of the molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges and orbital energies.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for membrane permeability and binding to hydrophobic pockets.

Steric descriptors: These describe the size and shape of the molecule.

In the context of this compound, the presence of two chlorine atoms would significantly impact its electronic and hydrophobic properties. The N-(2-phenylethyl) group would contribute to its steric and conformational flexibility. A QSAR study would likely highlight the importance of descriptors related to hydrophobicity, molecular shape, and electronic features in determining its biological efficacy. nih.gov

Table 2: Common Molecular Descriptors and Their Potential Influence on the Activity of Benzenesulfonamide Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Efficacy |

| Topological | Wiener Index | Relates to molecular branching and compactness, affecting binding. |

| Electronic | Dipole Moment | Influences interactions with polar residues in the binding site. |

| Hydrophobic | LogP | Determines solubility and ability to cross cell membranes and bind to hydrophobic pockets. |

| Steric | Molar Refractivity | Relates to molecular volume and polarizability, impacting receptor fit. |

This table provides a generalized overview of descriptor types and their relevance, which would be applicable to a QSAR study of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can provide valuable insights into a molecule's reactivity, stability, and spectroscopic properties.

DFT calculations on benzenesulfonamide derivatives have been used to determine various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. For this compound, DFT calculations could predict its reactivity and sites susceptible to electrophilic or nucleophilic attack.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. mdpi.com This allows for a detailed assignment of the vibrational modes of the molecule, providing a deeper understanding of its structural properties. For this compound, DFT calculations would help in interpreting its experimental spectra and confirming its molecular structure. The calculated vibrational modes would include stretching and bending frequencies for the S=O, N-H, C-Cl, and other key bonds within the molecule.

Virtual Screening and Lead Compound Identification

Information regarding the application of virtual screening techniques to identify this compound as a hit or its subsequent development as a lead compound is not available in the reviewed scientific literature.

Pharmacological Activities and Biological Mechanisms of 2,5 Dichloro N 2 Phenylethyl Benzenesulfonamide and Analogues Preclinical Focus

Antimicrobial Efficacy

There is currently no specific data available regarding the antibacterial or antifungal activity of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide.

No studies were identified that evaluated the efficacy of this compound against common Gram-positive bacteria, such as Staphylococcus aureus, or Gram-negative bacteria, like Escherichia coli. While the broader class of sulfonamides is known for its antibacterial properties, the specific activity of this dichlorinated analogue remains to be determined.

Similarly, the potential antifungal activity of this compound has not been reported. Investigations into its effects on fungal cultures such as Candida albicans or Aspergillus niger are absent from the available scientific literature.

Anticancer and Antitumor Potential

The in vitro cytotoxic and antiproliferative effects of this compound against a range of human cancer cell lines have not been specifically documented.

No published data exists on the in vitro activity of this compound against the following human cancer cell lines:

H69 (small cell lung cancer)

C6 (glioma)

MCF-7 (breast cancer)

MG-U87 (glioblastoma)

HCT-116 (colon cancer)

While some benzenesulfonamide (B165840) derivatives have been screened against HeLa (cervical cancer) cells, specific findings for this compound are not available. nih.gov

Due to the lack of studies on its anticancer activity, the mechanisms underlying any potential antiproliferative effects of this compound remain unknown. Research into its influence on cell cycle progression, apoptosis, or other cellular pathways has not been conducted.

Enzyme Inhibition Profiles

Information regarding the enzyme inhibition profile of this compound is not present in the current body of scientific literature. Its potential to target and inhibit specific enzymes involved in pathological processes has not been explored.

Carbonic Anhydrase (CA) Inhibition: Isoform Selectivity and Potency

Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov Different CA isoforms are involved in numerous physiological and pathological processes, making isoform-selective inhibitors highly sought after.

Research into benzenesulfonamide analogues has revealed potent inhibitory activity against several human (h) CA isoforms, particularly hCA I, hCA II, hCA IX, and hCA XII. The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are tumor-associated and considered important targets for anticancer therapies.

Studies on various N-substituted benzenesulfonamides demonstrate that the substitution pattern on the benzene (B151609) ring and the nature of the N-substituent are critical for both potency and isoform selectivity. For instance, a series of aromatic bis-ureido-substituted benzenesulfonamides showed weak inhibition against hCA I (Kᵢs from 68.1 to 9174 nM) but effective inhibition against hCA II (Kᵢs of 4.4 to 792 nM). researchgate.net More significantly, these compounds potently inhibited the tumor-associated isoforms hCA IX and hCA XII, with Kᵢ values in the ranges of 6.73–835 nM and 5.02–429 nM, respectively. researchgate.net

Another study on indole-based benzenesulfonamides identified compounds with potent and selective inhibition of the hCA II isoform. One derivative, in particular, demonstrated a Kᵢ of 5.9 nM against hCA II, showing 13-fold, 34-fold, and 9-fold selectivity over hCA I, hCA IX, and hCA XII, respectively. Dichloro-substitution on related scaffolds has also been shown to influence activity, with a 2,4-dichlorophenyl substituent contributing to potent hCA II inhibition (Kᵢ of 8.1 nM). nih.gov

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) Range | Selectivity Profile |

|---|---|---|---|

| Aromatic bis-ureido-benzenesulfonamides | hCA I | 68.1 - 9174 nM | Generally weak inhibition |

| Aromatic bis-ureido-benzenesulfonamides | hCA II | 4.4 - 792 nM | Moderate to effective inhibition |

| Aromatic bis-ureido-benzenesulfonamides | hCA IX | 6.73 - 835 nM | Effective inhibition |

| Aromatic bis-ureido-benzenesulfonamides | hCA XII | 5.02 - 429 nM | Effective inhibition |

| Indole-based benzenesulfonamide (lead compound) | hCA II | 5.9 nM | Selective over hCA I, IX, and XII |

| Dihydrothiazole benzenesulfonamide (2,4-dichloro analogue) | hCA II | 8.1 nM | Potent inhibition |

Inhibition of Dipeptidyl Peptidase-IV (DPP-IV)

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis. Inhibition of DPP-IV is an established therapeutic strategy for type 2 diabetes. The sulfonamide moiety has been incorporated into various scaffolds to explore DPP-IV inhibitory activity.

Studies on piperazine (B1678402) sulfonamide derivatives have shown them to be promising DPP-IV inhibitors. A series of 1,4-bis(phenylsulfonyl) piperazine derivatives exhibited inhibitory activity ranging from 11.2% to 22.6% at a concentration of 100 µmol/L. Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups, such as chlorine, on the phenyl rings enhanced the inhibitory activity compared to electron-donating groups.

In another investigation, coumarin-based sulfonamides were designed and synthesized as potential DPP-IV inhibitors. In an in vitro enzyme assay, these hybrid molecules displayed significant inhibition of the DPP-IV enzyme, with the most potent compounds exhibiting IC₅₀ values of 10.14 µM and 10.98 µM. These findings suggest that the sulfonamide scaffold can be effectively utilized in the design of novel DPP-IV inhibitors.

| Compound Class | Concentration | % Inhibition | IC₅₀ Value |

|---|---|---|---|

| 1,4-bis(phenylsulfonyl) piperazines | 100 µmol/L | 11.2 - 22.6% | Not Reported |

| Coumarin-based sulfonamide (lead compound 1) | - | Not Reported | 10.14 µM |

| Coumarin-based sulfonamide (lead compound 2) | - | Not Reported | 10.98 µM |

Modulation of Acetylcholinesterase, Butyrylcholinesterase, and Lipoxygenase Activities

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

AChE and BuChE are serine hydrolases that terminate cholinergic neurotransmission by breaking down acetylcholine. Their inhibition is a key strategy in the management of Alzheimer's disease. Benzenesulfonamide derivatives have been evaluated for their potential to inhibit these enzymes.

A study of N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives revealed potent inhibitory effects against both AChE and BuChE. The introduction of a sulfonamide moiety into the parent compound improved activity against AChE (IC₅₀ = 8.9 ± 0.21 µM). Further modification with a lipophilic 4-methoxystyryl group resulted in significantly improved dual inhibitory effects against AChE and BChE, with IC₅₀ values of 4.3 ± 0.23 µM and 5.6 ± 0.24 µM, respectively. Another series of 4-phthalimidobenzenesulfonamide derivatives also exhibited higher inhibitory activity against AChE compared to BuChE, demonstrating high selectivity for AChE.

Lipoxygenase (LOX) Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes and other inflammatory lipid mediators. The benzenesulfonamide scaffold has been identified as having 5-lipoxygenase (5-LO) inhibitory properties. Structural optimization led to an N-phenylbenzenesulfonamide derivative with potent inhibitory activity against isolated 5-LO (IC₅₀ = 2.3 µM) and 5-LO in intact cells (IC₅₀ = 0.4 µM). researchgate.net This compound was found to prevent the interaction of 5-LO with its activating protein (FLAP) at the nuclear envelope. researchgate.net

| Compound Class | Target Enzyme | IC₅₀ Value (µM) |

|---|---|---|

| N-(2-Acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 |

| 5-(4-methoxymethylstyryl)-2-(p-tolylsulfonamido)acetophenone | AChE | 4.3 ± 0.23 |

| BChE | 5.6 ± 0.24 | |

| N,2-diphenyl-2-(phenylsulfonamido)acetamide (lead compound) | BChE | 7.331 ± 0.946 |

| AChE | > 100 | |

| N-phenylbenzenesulfonamide derivative | 5-LO (isolated) | 2.3 |

| 5-LO (intact cells) | 0.4 |

Urease Enzyme Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, and is also a target in agriculture to prevent fertilizer loss. Research has explored sulfonamide derivatives for their urease inhibitory potential.

In one study, a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives were synthesized and tested against the urease enzyme. One of the derivatives, YM-2, which features a 4-chlorophenyl group, was found to be a particularly effective inhibitor with an IC₅₀ value of 1.90 ± 0.02 μM. mdpi.com This indicates that the benzenesulfonamide scaffold, when appropriately functionalized, can serve as a potent framework for the design of urease inhibitors.

Inhibition of DprE1 (decaprenylphosphoryl-β-D-ribose-2′-epimerase) in Mycobacteria

DprE1 is a crucial flavoenzyme essential for the biosynthesis of the mycobacterial cell wall, specifically in the production of arabinogalactan (B145846) and lipoarabinomannan. nih.gov It is a validated and highly vulnerable target for new anti-tuberculosis drugs. Several classes of DprE1 inhibitors have been identified, and some possess a sulfonamide moiety.

While many potent DprE1 inhibitors are nitro-containing compounds that form a covalent bond with a cysteine residue in the active site, non-covalent inhibitors are also being actively pursued. nih.gov Research has identified thiophene-benzenesulfonamide derivatives as a class of compounds for the treatment of multidrug-resistant tuberculosis, presumably acting via DprE1 inhibition. The development of these analogues aims to optimize potency and selectivity, highlighting the utility of the sulfonamide scaffold in targeting this essential mycobacterial enzyme.

Targeting Trypanothione (B104310) Reductase for Antiprotozoal Activity

Trypanosomatid parasites, such as Trypanosoma and Leishmania, are responsible for neglected tropical diseases. These organisms possess a unique redox system centered on the dithiol trypanothione and the enzyme trypanothione reductase (TryR), which is absent in humans, making it an attractive drug target.

While various chemical classes have been investigated as TryR inhibitors, the direct inhibition of TryR by benzenesulfonamides is not the primary mechanism reported for their antiprotozoal effects. Instead, research has focused on another enzyme target within these parasites: carbonic anhydrase. Studies have investigated benzenesulfonamides bearing a nitroaromatic moiety for their ability to inhibit CAs from Trypanosoma cruzi (TcCA) and Leishmania donovani (LdcCA). nih.gov These compounds showed selective inhibition of the protozoan CAs over the off-target human isoforms. nih.gov This suggests that the observed antiprotozoal activity of this class of benzenesulfonamides stems from the disruption of the parasite's own carbonic anhydrase activity rather than direct interaction with the trypanothione reductase system.

DNA Binding and Interaction Studies

The interaction of small molecules with DNA can have significant biological consequences, and this is a mechanism explored in the development of various therapeutic agents. Studies have been conducted to evaluate the DNA binding properties of N-substituted benzenesulfonamide compounds.

Experimental and computational analyses have shown that benzenesulfonamide derivatives can bind to DNA through mixed modes, including intercalation and groove binding. In one study, a series of sulfonamide derivatives were investigated for their interaction with Fish Sperm double-stranded DNA (FSdsDNA). These compounds were found to displace ethidium (B1194527) bromide from the DNA, indicating a significant binding interaction. The most potent binder in the series exhibited an intrinsic binding constant (Kₑ) of 3.10 × 10⁴ M⁻¹. Molecular docking simulations suggested that these compounds situate themselves in the minor groove of the DNA, forming hydrogen bonds between the sulfonamide oxygen atoms and nucleotide bases.

Another study on thiazole-isoxazole based benzenesulfonamides confirmed a mixed intercalative and groove binding interaction with DNA, further supporting the ability of this chemical class to target nucleic acids. mdpi.com

Characterization of DNA Binding Modes (Intercalative and Groove Binding)

While direct studies on the DNA binding modes of this compound are not extensively available, research on analogous sulfonamide derivatives suggests potential interactions with DNA. Studies on newly synthesized sulfonamide derivatives have indicated a mixed mode of binding, involving both partial intercalation and groove binding. nih.gov This dual interaction suggests that the planar aromatic rings of the sulfonamide scaffold may insert between the base pairs of the DNA double helix (intercalation), while other parts of the molecule may fit into the minor or major grooves of the DNA.

Docking studies with other sulfonamide derivatives have shown that specific interactions, such as hydrogen bonding, can occur between the sulfonamide moiety and DNA base pairs. For instance, the sulfur and oxygen atoms of the sulfonamide group, as well as the amine group, have been shown to form hydrogen bonds with DNA bases like thymine (B56734) and adenine. nih.gov These interactions contribute to the stability of the compound-DNA complex. The specific binding mode and affinity are influenced by the nature and position of substituents on the benzenesulfonamide core and the N-substituted moiety.

Biophysical Techniques for DNA Interaction Analysis (e.g., UV-Visible, Fluorescence, Cyclic Voltammetry, Viscometry)

A variety of biophysical techniques are employed to characterize the interaction between small molecules like sulfonamides and DNA. These methods provide insights into the binding modes, binding strength, and conformational changes induced upon interaction.

UV-Visible Spectroscopy: This technique is used to monitor the changes in the absorption spectrum of a compound upon addition of DNA. Changes in the absorbance intensity (hyperchromism or hypochromism) and shifts in the wavelength of maximum absorbance can indicate an interaction with DNA.

Fluorescence Spectroscopy: Fluorescence quenching experiments are commonly used to determine the binding affinity and mechanism. The quenching of a molecule's intrinsic fluorescence in the presence of DNA can suggest binding.

Cyclic Voltammetry: Electrochemical methods like cyclic voltammetry can provide information about the mode and strength of DNA binding. nih.gov Changes in the peak potential and peak current of a compound in the presence of DNA can differentiate between intercalative and groove binding modes. nih.gov

Viscometry: Measuring the change in viscosity of a DNA solution upon addition of a compound can help elucidate the binding mode. A significant increase in viscosity is typically observed for compounds that intercalate into the DNA, as this causes a lengthening of the DNA helix.

While specific data for this compound is not available, studies on other sulfonamide derivatives have utilized these techniques to confirm their interaction with DNA. nih.gov

Anti-inflammatory and Antioxidant Properties

Benzenesulfonamide derivatives have been investigated for their potential anti-inflammatory and antioxidant activities. The anti-inflammatory properties of some sulfonamides are attributed to their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). Chalcone derivatives containing a 2,4-dichlorobenzenesulfonamide (B1301883) moiety have demonstrated antioxidant properties, including the ability to inhibit DPPH and ABTS radicals. mdpi.com

The antioxidant activity of these compounds is often linked to their ability to scavenge free radicals and chelate metal ions. The presence of electron-donating or electron-withdrawing groups on the aromatic rings can influence the antioxidant potential of the molecule. While direct studies on this compound are limited, the presence of the dichlorinated benzene ring suggests that it may possess notable electronic properties that could contribute to its biological activities.

Modulation of Cardiovascular Parameters in Isolated Organ Models (e.g., Perfusion Pressure, Coronary Resistance in Isolated Rat Heart)

Preclinical studies on benzenesulfonamide derivatives have explored their effects on cardiovascular parameters. While specific data for this compound is not detailed in the available literature, related compounds have been shown to influence cardiovascular function. For instance, studies on other N-substituted ethanolamine (B43304) derivatives have demonstrated dose-dependent decreases in arterial blood pressure and heart rate in rats. nih.gov The mechanisms for these effects can involve calcium channel blockade and activation of parasympathetic pathways. nih.gov

The general structure of N-(2-phenylethyl)benzenesulfonamide suggests that it could interact with various receptors and channels in the cardiovascular system. Further research on isolated organ models, such as the Langendorff-perfused rat heart, would be necessary to elucidate the specific effects of this compound on parameters like perfusion pressure, coronary resistance, and cardiac contractility.

Ion Channel Modulatory Effects (e.g., Selective Sodium Channel (Nav1.7) Blocking Activity)

Voltage-gated sodium channels, particularly the Nav1.7 subtype, are critical targets for the development of novel analgesics. While direct evidence for the activity of this compound on Nav1.7 is not available, the broader class of sulfonamides has been explored for ion channel modulatory effects. Some amide derivatives have been patented as blockers of Nav1.7 and Nav1.8 sodium channels. raqualia.com

The development of selective Nav1.7 inhibitors is a significant area of research for pain management. nih.gov The structural features of this compound, including the presence of aromatic rings and a flexible linker, are common in molecules that interact with ion channels. However, without specific experimental data, its activity as a selective Nav1.7 blocker remains speculative.

Antidiabetic Potential in Preclinical Models

Several benzenesulfonamide derivatives have been synthesized and evaluated for their antidiabetic properties in preclinical models. nih.govnih.gov In streptozotocin-induced diabetic rat models, certain N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives have shown a significant reduction in blood glucose levels. nih.govnih.gov

Of particular relevance, one study noted that the introduction of a 2,5-dichloro substitution on the phenyl sulfonyl group potentiated the antidiabetic activity of the studied compounds. nih.gov This suggests that the this compound scaffold may be a promising starting point for the design of new antidiabetic agents. The mechanism of action for the antidiabetic effects of these compounds is thought to be similar to that of sulfonylureas, which stimulate insulin (B600854) secretion from pancreatic β-cells. nih.gov

Interactive Data Table: Antidiabetic Activity of Benzenesulfonamide Analogues

| Compound | Substitution on Phenyl Sulfonyl Group | Blood Glucose Reduction (%) | Reference |

| Analogue 1 | 2,5-dichloro | Potentiated activity | nih.gov |

| Analogue 2 | 4-chloro | - | nih.gov |

| Analogue 3 | 4-methyl | - | nih.gov |

| Analogue 4 | Unsubstituted | - | nih.gov |

Structure Activity Relationship Sar Studies of 2,5 Dichloro N 2 Phenylethyl Benzenesulfonamide Derivatives

Impact of Substituents on the Benzenesulfonamide (B165840) Ring on Biological Activity

The benzenesulfonamide ring is a crucial component for the interaction of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide derivatives with their biological targets. The nature and position of substituents on this ring significantly modulate the compound's electronic properties and, consequently, its biological activity.

Studies on analogous benzenesulfonamide structures have shown that electron-withdrawing groups on the benzenesulfonamide ring generally enhance biological activity. For instance, in a series of analogs of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, substitutions with electron-withdrawing groups like fluorine, bromine, and chlorine led to stronger activity. nih.gov This is contrasted with the substitution of electron-donating methyl groups, which resulted in diminished activity. nih.gov The sulfonamide's S=O groups often act as hydrogen bond acceptors, and the presence of electron-withdrawing substituents can enhance the acidity of the N-H proton, potentially strengthening interactions with biological targets. nih.gov

The specific placement of these substituents is also vital. The 2,5-dichloro substitution pattern on the parent compound establishes a particular electronic and steric profile that influences its binding affinity. The modification of this pattern can lead to significant changes in potency and selectivity, as different isomers may orient themselves differently within a receptor's binding pocket.

| Compound | Substituents on Benzenesulfonamide Ring | Nature of Substituent | EC50 (nM) |

|---|---|---|---|

| Analog 1 | 2,4-dichloro | Electron-withdrawing | 50 |

| Analog 2 | 2,4,6-trimethyl | Electron-donating | >10,000 |

| Analog 3 | 2,5-difluoro-4-bromo | Electron-withdrawing | 25 |

Role of the N-Substituent (e.g., Phenylethyl Moiety) in Pharmacological Efficacy

The N-substituent of the sulfonamide group plays a pivotal role in defining the pharmacological profile of the molecule. In this compound, the N-(2-phenylethyl) moiety is critical for anchoring the molecule into a specific binding pocket and establishing key interactions that drive efficacy.

This part of the molecule often interacts with hydrophobic or apolar regions of a biological target. nih.gov The phenyl ring of the phenylethyl group can engage in π–π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within a receptor's active site. nih.gov The ethyl linker provides flexibility, allowing the phenyl group to adopt an optimal orientation for binding.

The importance of this moiety is highlighted in SAR studies where modifications to the N-substituent lead to drastic changes in activity. For example, in a series of anti-influenza hemagglutinin inhibitors, structural modifications to the N-alkylamino substituent were key to improving potency and metabolic stability. nih.gov The length of the alkyl chain, the presence of cyclic structures, and the substitution on the phenyl ring can all be tuned to optimize interactions with the target protein.

Influence of Halogenation Patterns on Compound Potency and Selectivity

Halogen atoms, particularly chlorine, are defining features of this compound, and their presence and positioning are instrumental to its biological effects. Halogens influence the compound's properties in several ways, including its lipophilicity, electronic character, and metabolic stability.

The 2,5-dichloro pattern on the benzenesulfonamide ring creates a specific electronic distribution and steric hindrance that can enhance binding affinity and selectivity for a target. Halogens can form halogen bonds, which are specific non-covalent interactions with electron-donating atoms in the receptor, further stabilizing the ligand-receptor complex.

Changing the halogenation pattern—by altering the type of halogen (e.g., fluorine vs. chlorine) or its position on the ring—can fine-tune the compound's activity. For instance, studies on related compounds have shown that chloro substitution on a phenyl ring can lead to reduced clearance and improved in vivo stability. nih.gov The introduction of a chlorine atom can block sites of metabolic attack, prolonging the compound's half-life. nih.gov Furthermore, different halogenation patterns can confer selectivity for different biological targets. The strategic placement of halogens is a common strategy in medicinal chemistry to achieve desired pharmacological profiles. rsc.org

| Compound | Substitution on N-alkylamino Phenyl Ring | EC50 (nM) |

|---|---|---|

| Parent Compound | None | 210 |

| Analog 40 | 2-chloro | 86 |

Conformational Flexibility and its Correlation with Biological Response

The three-dimensional shape of this compound is not static; the molecule possesses conformational flexibility that is crucial for its biological activity. The key areas of flexibility are the torsion angles around the sulfonamide linkage (C-S-N-C).

The orientation of the two aromatic rings relative to each other, defined by the dihedral angle, is a critical determinant of how the molecule fits into a binding site. X-ray crystallography studies of related N-(aryl)benzenesulfonamides show that the molecule is typically bent at the sulfur atom, with the C-S-N-C linkage adopting a gauche conformation. nih.govnih.gov For example, in 2,5-dichloro-N-(3-methylphenyl)benzenesulfonamide, the dihedral angle between the two aromatic rings is 76.62°, and the C-S-N-C torsion angle is -51.4°. nih.govnih.gov In N-(2,5-dichlorophenyl)benzenesulfonamide, the C-SO2-NH-C torsion angle is 66.4°. nih.gov

This inherent flexibility allows the molecule to adapt its conformation to match the topology of the target's binding pocket, a process known as "induced fit." The energetic cost of adopting the "bioactive" conformation can influence binding affinity. Molecules that are pre-organized in a conformation close to the bioactive one may bind more tightly. Therefore, understanding the preferred conformations and the energy barriers between them is essential for designing more potent derivatives.

Design Principles for Optimizing Potency and Specificity

The SAR data for this compound and related compounds provide clear principles for optimizing their pharmacological properties. A key strategy involves balancing potency with physicochemical properties to ensure drug-likeness.

Key design principles include:

Modifying Benzenesulfonamide Ring Substituents: Potency can often be enhanced by introducing or maintaining electron-withdrawing groups on the benzenesulfonamide ring to improve interactions like hydrogen bonding. nih.gov

Optimizing the N-Substituent: The N-phenylethyl group can be modified to improve hydrophobic and π-stacking interactions. This can involve altering the linker length or introducing substituents on the phenyl ring to probe for additional binding pockets and enhance affinity.

Strategic Halogenation: The placement and type of halogen atoms can be varied to improve metabolic stability, modulate lipophilicity, and increase selectivity. For example, blocking potential sites of metabolism with a halogen can improve pharmacokinetic properties. nih.gov

Conformational Constraint: Introducing steric bulk or cyclic structures can restrict the molecule's conformational flexibility. This can "lock" the molecule into its bioactive conformation, reducing the entropic penalty of binding and thus increasing potency.

Improving Physicochemical Properties: Optimization often focuses on improving properties like lipophilic efficiency (LipE), which balances potency against lipophilicity. researchgate.net This can lead to improved solubility, better absorption, and reduced off-target effects. researchgate.net

By applying these principles, medicinal chemists can rationally design novel derivatives of this compound with enhanced potency, greater selectivity, and more favorable pharmacokinetic profiles.

Preclinical Pharmacological Evaluation and Translational Research Considerations

In Vivo Pharmacological Evaluation in Relevant Animal Models

There is no available research data detailing the in vivo pharmacological evaluation of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide in rodent models for antidiabetic or antinociceptive effects. Additionally, no studies utilizing isolated organ models to assess the pharmacological properties of this compound have been found.

While the broader class of benzenesulfonamide (B165840) derivatives has been investigated for a wide range of biological activities, including antidiabetic and anti-inflammatory properties, these findings cannot be directly extrapolated to this compound without specific experimental validation. The unique combination of the 2,5-dichlorinated benzene (B151609) ring, the sulfonamide linker, and the N-(2-phenylethyl) substituent creates a distinct chemical entity whose pharmacological profile remains uncharacterized in the public domain.

Table 1: Summary of Available In Vivo Pharmacological Data for this compound

| Animal Model | Pharmacological Effect Investigated | Outcome |

|---|---|---|

| Rodent Models for Antidiabetic Effects | Not Studied | No Data Available |

| Rodent Models for Antinociceptive Effects | Not Studied | No Data Available |

Development of Preclinical Drug Candidates based on Identified Pharmacological Activities

Given the absence of identified and published pharmacological activities for this compound, there is consequently no information available regarding the development of preclinical drug candidates derived from this compound. The process of developing a preclinical drug candidate is contingent upon the initial identification and characterization of promising pharmacological activity in a lead compound. Without this foundational data, progression into lead optimization and preclinical development is not feasible.

Table 2: Status of Preclinical Drug Candidate Development for this compound

| Identified Pharmacological Activity | Status of Preclinical Candidate Development |

|---|---|

| Antidiabetic | No Identified Activity |

Future Perspectives and Research Directions

Exploration of Novel Synthetic Routes for Structurally Diverse Analogues

Future synthetic research will likely focus on developing more efficient and versatile methods to generate a wide array of analogues of 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide. A key strategy involves molecular hybridization, which combines the core benzenesulfonamide (B165840) structure with other pharmacologically active moieties to create multi-targeted compounds. mdpi.comnih.gov The goal is to produce derivatives with improved potency, selectivity, and pharmacokinetic profiles.

Strategies for creating these diverse analogues could include:

Modification of the Sulfonamide Linker: Introducing different functional groups to the sulfonamide nitrogen or the sulfonyl group to modulate binding affinity and physicochemical properties.

Substitution on the Aromatic Rings: Varying the substituents on both the dichlorinated benzene (B151609) ring and the phenylethyl moiety to explore structure-activity relationships (SAR). mdpi.com

Advanced Coupling Reactions: Employing modern catalytic cross-coupling reactions to construct the core structure or attach diverse fragments, allowing for rapid library synthesis.

A representative synthetic approach for benzenesulfonamide derivatives often involves reacting a substituted benzenesulfonyl chloride with a primary or secondary amine. nih.govnih.gov For instance, the synthesis of N-(aryl)arylsulfonamides can be achieved by treating benzenesulfonyl chloride with a corresponding aniline (B41778) derivative. nih.gov Similarly, novel series of sulfonamides have been prepared by reacting aminoguanidines with phenylglyoxal (B86788) hydrate (B1144303) in glacial acetic acid. mdpi.com These established methods provide a foundation for creating novel analogues of this compound.

| Synthetic Strategy | Description | Potential Outcome |

|---|---|---|

| Molecular Hybridization | Combining the benzenesulfonamide scaffold with other known pharmacophores. nih.gov | Creation of multi-target agents with potentially synergistic effects. |

| Combinatorial Chemistry | Rapid synthesis of a large library of compounds by varying substituents on the aromatic rings and the ethylamine (B1201723) side chain. | Efficient exploration of the chemical space to identify lead compounds. |

| Structure-Based Design | Synthesizing analogues based on computational modeling of interactions with a specific biological target. | Development of highly potent and selective inhibitors. |

Identification of Additional Biological Targets and Pathways for this compound

While the full biological profile of this compound is still under investigation, the broader benzenesulfonamide class of compounds is known to interact with a variety of biological targets. Future research should employ high-throughput screening and target identification technologies to uncover novel therapeutic applications.

Potential biological targets for this compound and its analogues could be informed by the activities of structurally related molecules. For example:

Enzyme Inhibition: A related compound, 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide, has been identified as an inhibitor of Fructose-1,6-bisphosphatase 1, a target relevant to metabolic disorders. drugbank.com

Antiviral Activity: Benzenesulfonamide-containing derivatives have shown promise as HIV-1 capsid inhibitors, suggesting a potential role in antiviral drug development. nih.gov

Cardiovascular Effects: Some benzenesulfonamide derivatives have been shown to affect cardiovascular parameters like perfusion pressure and coronary resistance, possibly through interaction with ion channels such as calcium channels. cerradopub.com.br

Anticancer Activity: Numerous novel sulfonamide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines, indicating the scaffold's potential in oncology. mdpi.commdpi.com

Future studies could utilize techniques such as proteomic profiling and chemical proteomics to identify direct binding partners and elucidate the pathways modulated by this compound.

Advanced Mechanistic Studies for Comprehensive Understanding of Biological Actions

A thorough understanding of how this compound exerts its biological effects at a molecular level is critical for its development as a therapeutic agent. Advanced mechanistic studies will be essential to move beyond simple activity screening.

Future research directions in this area include:

Structural Biology: X-ray crystallography and cryo-electron microscopy can be used to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions driving its activity.

Biophysical Techniques: Methods like Surface Plasmon Resonance (SPR) can confirm direct binding to a target protein and quantify the binding affinity and kinetics. nih.gov

Molecular Dynamics (MD) Simulations: These computational studies can model the dynamic behavior of the compound within the target's binding site, helping to rationalize its mechanism of action and guide the design of more potent analogues. nih.govnih.gov

Cell-Based Assays: Investigating the downstream effects of target engagement in cellular models can clarify the compound's impact on signaling pathways and cellular functions, such as apoptosis or cell cycle progression. mdpi.com

For example, studies on related antiviral compounds have used a combination of stage-of-action assays and molecular simulations to reveal a dual-stage inhibition profile and a mechanism involving the acceleration of viral capsid assembly. nih.gov Such comprehensive studies will be vital for understanding the precise biological actions of this compound.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-test-analyze cycle. researchgate.netmdpi.com These computational tools can be powerfully applied to the future development of this compound analogues.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design entirely new molecules from the ground up, optimized for desired properties like high binding affinity to a specific target and favorable pharmacokinetic profiles. nih.gov

Virtual Screening: ML algorithms can rapidly screen vast virtual libraries of compounds to identify those most likely to be active against a target of interest, prioritizing synthetic efforts. researchgate.netmdpi.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, powered by ML, can predict the biological activity of newly designed analogues before they are synthesized. mdpi.com Furthermore, AI can predict crucial ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) properties, helping to identify candidates with a higher probability of success in later developmental stages. mdpi.commdpi.com

By training ML models on existing data for sulfonamide compounds, researchers can create predictive tools tailored to this chemical class. frontiersin.org This approach allows for more efficient exploration of chemical space and the design of novel this compound derivatives with enhanced therapeutic potential. nih.gov

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing large biological datasets (genomics, proteomics) to predict novel protein targets for the compound. nih.gov | Uncovering new therapeutic indications. |

| Lead Optimization | Using predictive models to guide chemical modifications to improve potency, selectivity, and ADME properties. mdpi.com | Accelerating the development of clinical candidates. |

| Synergistic Combination Prediction | Employing deep learning models to identify potential drug combinations that may be more effective than monotherapy. nih.gov | Developing more effective treatment regimens. |

Compound Index

| Compound Name |

|---|

| This compound |

| 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide |

| Aminoguanidine |

| Benzenesulfonyl chloride |

| Phenylglyoxal hydrate |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,5-dichloro-N-(2-phenylethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential chlorination, sulfonation, and coupling reactions. Key steps include:

- Chlorination : Introducing chlorine substituents to the benzene ring using reagents like Cl2/FeCl3 under controlled temperatures (40–60°C) .

- Sulfonation : Reacting with chlorosulfonic acid (ClSO3H) to form the sulfonyl chloride intermediate, followed by amine coupling with 2-phenylethylamine .

- Optimization : Critical parameters include solvent choice (e.g., dichloromethane for sulfonation), reaction time (6–12 hours for coupling), and purification via column chromatography. Yield improvements (>70%) are achieved by maintaining anhydrous conditions and inert atmospheres .

Q. How is the molecular structure of this compound validated, and what techniques are essential for characterization?

- Methodological Answer :

- Spectroscopy : <sup>1</sup>H NMR confirms aromatic protons (δ 7.2–7.6 ppm) and sulfonamide NH (δ 8.1 ppm). Mass spectrometry (ESI-MS) verifies the molecular ion peak [M+H]<sup>+</sup> at m/z 369.2 .

- X-ray Crystallography : Single-crystal analysis (e.g., using SHELXL ) reveals bond angles (C-S-N ~107°) and dihedral angles between aromatic planes, critical for understanding steric effects .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are matched to theoretical values (e.g., C14H12Cl2N2O2S) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in activity (e.g., IC50 variations in enzyme inhibition) arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Standardize protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) .

- Purity Reassessment : Use LC-MS to detect trace impurities (>98% purity required for reliable IC50 values) .

- Cross-Validation : Compare results across orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity) .

Q. What is the mechanistic role of this compound in modulating the Wnt/β-catenin pathway, and how can structure-activity relationships (SAR) guide optimization?

- Methodological Answer :

- Mechanistic Insight : The compound inhibits β-catenin/TCF transcriptional activity (TOPFlash assay ). It acts as a mitochondrial uncoupler, reducing ATP synthesis (JC-1 assay for membrane potential) .

- SAR Studies : Modifications to the sulfonamide group (e.g., replacing 2-methyl-4-nitrophenyl with naphthyl) enhance potency. Key findings:

- Electron-Withdrawing Groups : Nitro substituents improve IC50 by 2-fold (e.g., FH535-N vs. FH535 ).

- Steric Effects : Bulky substituents on the phenyl ring reduce off-target PPARγ binding .

- In Silico Modeling : Docking studies (AutoDock Vina) identify hydrogen bonds with β-catenin residues (Asp164, Arg474) .

Q. How can crystallographic data resolve ambiguities in the compound’s conformation, and what software tools are recommended?

- Methodological Answer :

- Crystallographic Workflow :

Data Collection : Use a Bruker D8 Venture diffractometer (MoKα radiation, λ = 0.71073 Å) .

Structure Solution : SHELXD for phase determination (charge-flipping algorithm) .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks (R-factor < 0.05) .

- Conformational Analysis : Compare torsion angles (e.g., C-S-N-C) across polymorphs to identify dominant conformers in solution (NMR NOESY) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.